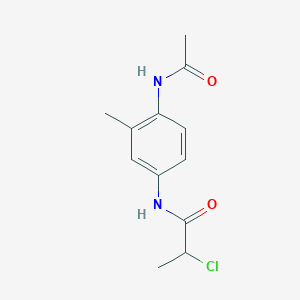

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide

Description

Properties

IUPAC Name |

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKFRBLGCWXUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Acetamido-3-methylaniline

- The aromatic amine precursor can be synthesized by selective acetylation of 4-amino-3-methylaniline or by reduction of corresponding nitro compounds.

- A related example is the preparation of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline via diazotization and reduction steps, involving sulfuric acid, sodium nitrite, hypophosphorous acid, and iron powder under controlled temperatures (0–5 °C for diazotization and 85–95 °C for reduction) with yields around 82.5%.

- Acetylation of the amino group to form the acetamido substituent is typically achieved using acetic anhydride or acetyl chloride under mild conditions to avoid overreaction or side products.

Acylation to Form N-(4-acetamido-3-methylphenyl)-2-chloropropanamide

Acylating Agent Preparation

- The 2-chloropropanoyl chloride (or equivalent) is prepared by chlorination of propionic acid derivatives or by direct chlorination of 2-propanamide derivatives.

- Analogous compounds such as 2-chloro-N-phenylacetamide have been synthesized using palladium-catalyzed reactions with 2-chloro-N,N-dimethylacetamide and aniline derivatives, achieving yields of 81% under toluene reflux at 120 °C for 24 hours.

Acylation Reaction Conditions

- The aromatic amine (4-acetamido-3-methylaniline) is reacted with 2-chloropropanoyl chloride in anhydrous solvents such as dichloromethane or toluene.

- The reaction is typically performed at low temperatures (0–5 °C) initially to control the exothermic acylation, then allowed to warm to room temperature or slightly elevated temperatures to complete the reaction.

- Base such as triethylamine or pyridine is added to scavenge the released HCl and drive the reaction to completion.

- The reaction mixture is then worked up by aqueous extraction, drying, and purification by recrystallization or column chromatography.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Acetamido-3-methylaniline (1 equiv), 2-chloropropanoyl chloride (1.1 equiv), triethylamine (1.2 equiv), dry dichloromethane, 0–5 °C to RT | Slow addition of acyl chloride to amine solution under stirring, base neutralizes HCl | High yield expected (>80%), reaction monitored by TLC or HPLC |

| 2 | Workup: aqueous wash, drying over Na2SO4, solvent removal | Purification by recrystallization from ethanol or ethyl acetate | Pure product with characteristic amide IR bands (3300–3500 cm⁻¹ NH, 1650–1700 cm⁻¹ C=O) |

Analytical and Characterization Data

- IR Spectroscopy: Amide NH stretch around 3300–3500 cm⁻¹; carbonyl stretch near 1650–1700 cm⁻¹.

- NMR Spectroscopy: Aromatic protons consistent with 4-acetamido-3-methyl substitution pattern; methyl singlet near 2.2 ppm; amide NH signals typically downfield (7–10 ppm).

- Melting Point: Expected in the range typical for substituted acetamides (~100–130 °C).

- Purity: Confirmed by HPLC and elemental analysis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Aromatic amine precursor | 4-Acetamido-3-methylaniline or synthesized via reduction/acetylation |

| Acylating agent | 2-Chloropropanoyl chloride or equivalent |

| Solvent | Dry dichloromethane, toluene, or ethanol |

| Base | Triethylamine or pyridine |

| Temperature | 0–5 °C initially, then room temperature |

| Reaction time | 2–24 hours depending on scale and conditions |

| Yield | Typically 80–90% under optimized conditions |

| Purification | Recrystallization or silica gel chromatography |

| Characterization | IR, NMR, melting point, HPLC |

Research Findings and Notes

- The use of palladium-catalyzed methods for related 2-chloro-N-phenylacetamides suggests potential for catalytic approaches to improve yields or selectivity.

- Control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-acylation or hydrolysis.

- The presence of the acetamido group on the aromatic ring requires mild conditions to prevent deacetylation.

- Literature reports emphasize the importance of purification steps to achieve high purity suitable for pharmaceutical or advanced material applications.

- Alternative synthetic routes may involve oxidative cross-coupling or nucleophilic substitution on α-halo amides, but classical acylation remains the most straightforward and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(4-acetamido-3-methylphenyl)-2-chloropropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents significantly impact the compound’s properties:

- Target Compound : The 4-acetamido group enhances polarity and hydrogen-bonding capacity, while the 3-methyl group adds steric bulk.

- N-(4-Bromo-3-methylphenyl)-2-chloropropanamide (CAS 1016746-86-3) : The 3-methyl group mirrors the target’s steric profile, but the 4-bromo substituent prioritizes lipophilicity over solubility .

- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropanamide : Dual trifluoromethyl groups create a highly electron-deficient phenyl ring, increasing reactivity in nucleophilic environments and logP .

Variations in the Propanamide Moiety

The propanamide chain’s substitution pattern affects stability and reactivity:

- 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide : A branched 2-methyl group creates a tertiary amide, reducing hydrolysis susceptibility compared to the target’s secondary amide .

- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide : The 2,2-dimethyl propanamide forms a rigid tertiary structure, enhancing crystallinity and stability via N–H⋯O hydrogen bonds .

Physicochemical Properties and Solubility

Key physicochemical comparisons are inferred from substituent effects (Table 1):

Table 1. Comparative Analysis of Structural Analogs

The target’s acetamido group lowers logP compared to brominated analogs but increases aqueous solubility. Methyl and chlorine substituents balance polarity and lipophilicity.

Biological Activity

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.69 g/mol. The compound features an acetamido group, a chloro substituent, and a propanamide backbone, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Protein Binding : Its structure allows for effective binding with proteins, influencing their activity and stability.

- Hydrophobic Interactions : The chloro group can participate in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Analgesic Effects : Due to its structural similarities to local anesthetics, it is hypothesized that the compound could exhibit analgesic properties by blocking sodium channels in neuronal tissues.

- Potential Anticancer Activity : Research indicates that derivatives of this compound may have applications in cancer therapy by inducing apoptosis in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.